2-Hydroxy-3-(6-quinolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(6-quinolyl)propanoic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.23 g/mol It is characterized by the presence of a quinoline ring fused to a propanoic acid moiety
Preparation Methods
The synthesis of 2-Hydroxy-3-(6-quinolyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. For instance, the reaction of quinoline with diethyl ethoxymethylenemalonate followed by hydrolysis and decarboxylation can yield the desired product . Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Hydroxy-3-(6-quinolyl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxy-3-(6-quinolyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(6-quinolyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Hydroxy-3-(6-quinolyl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline: Both compounds contain a quinoline ring, but 2-Hydroxyquinoline lacks the propanoic acid moiety, which may affect its reactivity and biological activity.
Quinoline-2,4-dione: This compound is an oxidized derivative of quinoline and shares some structural similarities with this compound, but its chemical properties and applications are distinct.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-hydroxy-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6,11,14H,7H2,(H,15,16) |
InChI Key |
QBPAYWPMQRINJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.